N-[2-(4-Cyclopropylpiperidin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide
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Overview
Description
N-[2-(4-Cyclopropylpiperidin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclopropylpiperidine moiety, which is often associated with biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Cyclopropylpiperidin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Cyclopropylpiperidine Intermediate: This step involves the cyclization of a suitable precursor to form the cyclopropylpiperidine ring. This can be achieved through a cyclopropanation reaction using reagents like diazomethane or cyclopropylcarbene.
Attachment of the Oxoethyl Group: The next step involves the introduction of the oxoethyl group. This can be done through an acylation reaction using an appropriate acyl chloride or anhydride.
Formation of the Final Amide: The final step involves the coupling of the intermediate with N-methylprop-2-enamide. This can be achieved using standard amide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet demand.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Cyclopropylpiperidin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the oxo group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen or the cyclopropyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(4-Cyclopropylpiperidin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide has several applications in scientific research:
Medicinal Chemistry: The compound’s structure suggests potential activity as a pharmaceutical agent, particularly in targeting neurological pathways due to the presence of the piperidine ring.
Biological Studies: It can be used as a probe to study receptor interactions and signal transduction pathways.
Chemical Biology: The compound can serve as a tool to investigate the role of specific functional groups in biological systems.
Industrial Applications: Potential use in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(4-Cyclopropylpiperidin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide involves its interaction with specific molecular targets, such as receptors or enzymes. The cyclopropylpiperidine moiety is known to interact with central nervous system receptors, potentially modulating neurotransmitter release or receptor activity. The exact pathways and targets would depend on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide: Known for its psychoactive properties.
N-(4-{2-(1-Cyclopropylpiperidin-4-yl)-4-[3-(2,5-difluorobenzenesulfonylamino)-2-fluorophenyl]thiazol-5-yl}-pyridin-2-yl)acetamide: A B-Raf inhibitor with antitumor activity.
Uniqueness
N-[2-(4-Cyclopropylpiperidin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
N-[2-(4-cyclopropylpiperidin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-3-13(17)15(2)10-14(18)16-8-6-12(7-9-16)11-4-5-11/h3,11-12H,1,4-10H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHZAWGWZIVRJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCC(CC1)C2CC2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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